molecular formula C12H14N4OS2 B2632604 1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one CAS No. 2097912-13-3

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one

Cat. No. B2632604
CAS RN: 2097912-13-3
M. Wt: 294.39
InChI Key: YFCYEPCBTASLDW-UHFFFAOYSA-N
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Description

This compound is a structurally modified derivative of 3-(piperazin-1-yl)-1,2-benzothiazole . It’s part of a new library of compounds that have been designed and synthesized through a multi-step procedure . These compounds are common structural units in pharmacological drugs and medicinal chemistry .


Synthesis Analysis

The synthesis of these compounds involves a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Molecular Structure Analysis

The molecular structure of these compounds was characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds were carried out through a multi-step procedure . The compounds were evaluated for their antibacterial activity by the agar diffusion method .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were evaluated based on their structures characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The compounds were also evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .

Scientific Research Applications

Antibacterial and Antimycobacterial Activities

1,3-Diazole derivatives have demonstrated promising antibacterial and antimycobacterial effects. Researchers have explored their potential as novel agents against bacterial infections, including drug-resistant strains .

Anti-Inflammatory Properties

The 1,3-diazole ring system has been investigated for its anti-inflammatory activity. Compounds containing this motif may offer therapeutic benefits in managing inflammatory conditions .

Antitumor Effects

Studies have highlighted the antitumor potential of 1,3-diazole derivatives. These compounds could play a role in cancer treatment by inhibiting tumor growth or metastasis .

Antidiabetic Activity

Certain 1,3-diazole-based molecules exhibit antidiabetic properties. Researchers have explored their effects on glucose metabolism and insulin sensitivity .

Antioxidant Properties

The imidazole core contributes to antioxidant activity. 1,3-Diazole derivatives may scavenge free radicals and protect cells from oxidative stress .

Antiviral Effects

1,3-Diazole-containing compounds have been investigated for their antiviral potential. They may inhibit viral replication or entry, making them valuable candidates for antiviral drug development .

Ulcerogenic Activity

Some 1,3-diazole derivatives exhibit ulcerogenic effects. Researchers have studied their impact on gastric mucosa and ulcer formation .

Other Activities

Beyond the mentioned fields, 1,3-diazole derivatives have also shown antipyretic, anti-allergic, antihelmintic, and antifungal activities .

Future Directions

The development of new analogs of bioactive heterocyclic compounds is a major challenge in synthetic organic and medicinal chemistry . These compounds have exciting implications in drug discovery and development .

properties

IUPAC Name

1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-2-thiophen-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS2/c17-12(7-10-1-6-18-9-10)16-4-2-15(3-5-16)11-8-13-19-14-11/h1,6,8-9H,2-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFCYEPCBTASLDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NSN=C2)C(=O)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-2-(thiophen-3-yl)ethan-1-one

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